4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate
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Overview
Description
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE is a complex organic compound that features a benzisothiazole moiety
Preparation Methods
The synthesis of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE typically involves multiple steps. One common synthetic route includes the condensation of 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenyl benzoate under specific conditions to yield the final product .
Chemical Reactions Analysis
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole moiety to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE include other benzisothiazole derivatives. These compounds share the benzisothiazole core but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
4-Hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides: Investigated for their analgesic properties.
The uniqueness of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H17N3O5S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H17N3O5S/c1-29-19-13-15(11-12-18(19)30-22(26)16-7-3-2-4-8-16)14-23-24-21-17-9-5-6-10-20(17)31(27,28)25-21/h2-14H,1H3,(H,24,25)/b23-14+ |
InChI Key |
NRKXAFUJQFOMQI-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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